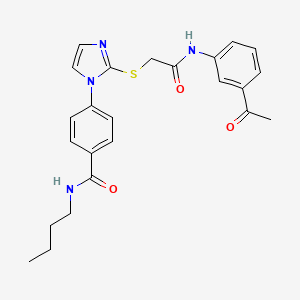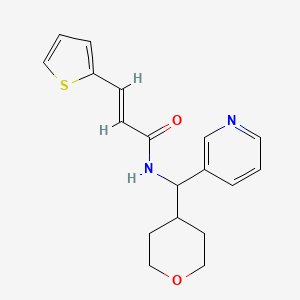![molecular formula C14H19NO B2580480 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2168524-19-2](/img/structure/B2580480.png)
8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . The compound “8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is a derivative of this scaffold.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane molecule contains a total of 31 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 secondary amine(s) .Chemical Reactions Analysis
The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) and several 3-substituted analogues from pyroglutamic acid highlights a methodology that could be applicable to the synthesis of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane. These analogues were evaluated for their affinity at D2 and 5-HT2A receptors, indicating the potential pharmacological significance of this scaffold (Singh et al., 2007).
Application in Natural Product Synthesis
- The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to many tropane alkaloids with diverse biological activities, has been a focal point of research. This review compiles significant methodologies for the stereocontrolled formation of this bicyclic scaffold, which could be relevant for synthesizing derivatives of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane (Rodríguez et al., 2021).
Stereoselective Synthesis
- A catalytic asymmetric synthesis approach produced 8-oxabicyclo[3.2.1]octane derivatives, showcasing a methodology that might be adaptable for the construction of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane derivatives. These compounds were obtained with high enantiomeric excesses, indicating the potential for creating stereochemically complex molecules based on this framework (Ishida et al., 2010).
Lewis Acid Catalyzed Reactions
- Lewis acid catalysis was employed in a [3+4]-annulation reaction with cyclopropane 1,1-diesters and anthranils, leading to the synthesis of 8-oxa-1-azabicyclo[3.2.1]octanes. This method demonstrates a unique approach to constructing azabicyclic structures, potentially applicable to 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane (Wang et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, have diverse biological activities .
Biochemical Pathways
The biochemical pathways affected by 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[32It is known that tropane alkaloids, which share a similar structure, affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[32It is known that compounds with a similar structure, such as tropane alkaloids, have diverse biological activities .
Eigenschaften
IUPAC Name |
cyclopropyl-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(10-3-4-10)15-12-5-6-13(15)8-11(7-12)9-1-2-9/h10,12-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGROEPMSPALAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(2-cyano-3-(5-(3-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2580397.png)
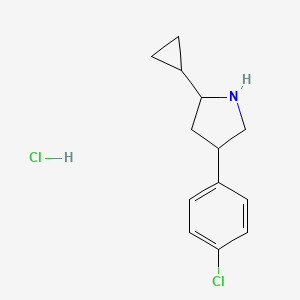
![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)
![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)
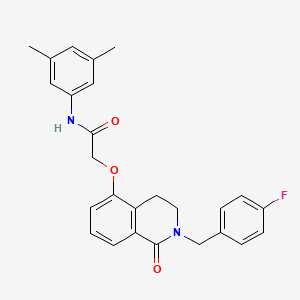
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)
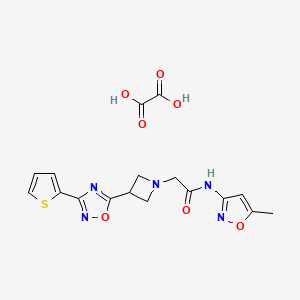
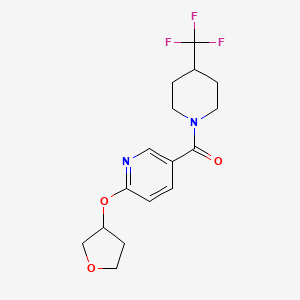

![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)
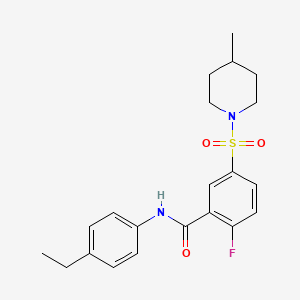
![3-[(3-oxo-1H-2-benzofuran-1-yl)oxy]-3H-2-benzofuran-1-one](/img/structure/B2580417.png)
